molecular formula C20H18O4 B5777074 2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one

2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one

Cat. No.: B5777074
M. Wt: 322.4 g/mol
InChI Key: KRSNMLUQSXAFPT-UHFFFAOYSA-N
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Description

2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in early-stage pharmacological and medicinal chemistry research. Chromen-4-ones form a fundamental scaffold in heterocyclic chemistry and are closely related to flavonoids, a large class of natural products known for a wide spectrum of biological activities. This specific compound features a 2-methyl group and a phenoxy substitution at the 3-position, which are common modifications explored to modulate biological activity and physicochemical properties. The core chromen-4-one structure is recognized for its potential in anticancer research. Natural and synthetic analogs, particularly chalcones and flavones, have been reported to exhibit potent activity with half-maximal inhibitory concentrations (IC50) lower than 1 µM. Key mechanisms under investigation include the inhibition of ATP-binding cassette (ABC) transporters like ABCG2, which are implicated in multidrug resistance, and the disruption of tubulin polymerization by binding to the colchicine site. The presence of methoxy, allyloxy, and other lipophilic substituents on the aromatic rings, as seen in this compound, is a strategic modification noted in structure-activity relationship (SAR) studies to enhance such inhibitory activity, often by increasing the molecule's lipophilicity and membrane interaction. This product is provided as-is for research purposes. As part of a collection of rare and unique chemicals, it is sold without analytical data or warranty. The buyer assumes full responsibility for confirming product identity, purity, and for all experimental applications. This compound is intended for research use only in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-7-(2-methylprop-2-enoxy)-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-13(2)12-22-16-9-10-17-18(11-16)23-14(3)20(19(17)21)24-15-7-5-4-6-8-15/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSNMLUQSXAFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using phenol derivatives.

    Allyloxy Substitution: The allyloxy group can be added through etherification reactions using allyl halides and appropriate bases.

    Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy or phenoxy groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions may target the chromenone core or the substituents, potentially converting double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy or allyloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one would depend on its specific biological target. Generally, chromenone derivatives can interact with various enzymes, receptors, or DNA, influencing cellular processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives share a common core structure but differ in substituents, which critically modulate their physicochemical properties and bioactivities. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one C21H20O4 336.387 2-methyl, 3-phenoxy, 7-prenyloxy
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one C19H18O4 310.35 2-methyl, 3-phenoxy, 6-ethyl, 7-methoxy
Neobavaisoflavone C20H18O4 322.36 7-hydroxy, 3-(4-hydroxy-3-prenylphenyl)
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one C20H20O3 308.37 2-(4-methylphenyl), 7-isobutoxy
7-Methoxy-3-methyl-2-phenylchromen-4-one C17H14O3 266.29 2-phenyl, 3-methyl, 7-methoxy
5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)-chromen-4-one C19H18O7 358.34 5-hydroxy, 7-methoxy, 3-(2,4,5-trimethoxyphenyl)

Key Comparative Insights

Structural Variations: Prenyloxy vs. Methoxy/Alkoxy Groups: The target compound’s 7-prenyloxy group (2-methyl-allyloxy) enhances steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., 7-methoxy in ). Prenylation is associated with improved membrane permeability in flavonoids . Phenoxy vs. Aryl Substitutions: The 3-phenoxy group in the target compound contrasts with electron-rich aryl groups (e.g., 3-(2,4,5-trimethoxyphenyl) in ), which may alter π-π stacking interactions with biological targets.

Synthetic Routes: The target compound’s synthesis likely involves alkylation or nucleophilic substitution at position 7, similar to methods used for 6-ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one (e.g., K2CO3-mediated methylation ). In contrast, neobavaisoflavone incorporates a prenylated phenyl group via Claisen rearrangement or enzymatic prenylation .

Physicochemical Properties :

  • LogP : The target compound’s LogP is estimated to be >3 (based on analogs in ), indicating moderate lipophilicity. Derivatives with polar groups (e.g., 5-hydroxy-7-methoxy in ) exhibit lower LogP values, affecting solubility.
  • Crystallography : Analogous compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit π-π stacking and intramolecular C–H···O interactions , suggesting similar stabilizing forces in the target molecule.

Biological Activities: Antimicrobial Potential: Prenylated chromen-4-ones (e.g., 6-[1,2-dimethyl-6-(2-methyl-allyloxy)-hexyl]-3-(2-methoxy-phenyl)-chromen-4-one) show antimicrobial activity against Gram-positive bacteria . The target compound’s prenyloxy group may confer similar properties. Neuroprotective Effects: Neobavaisoflavone modulates Aβ42 aggregation, a hallmark of Alzheimer’s disease . The target compound’s phenoxy group could interact with amyloidogenic peptides, though this requires experimental validation.

Biological Activity

2-Methyl-7-(2-methyl-allyloxy)-3-phenoxy-chromen-4-one, a derivative of chromone, exhibits a range of biological activities that are of significant interest in pharmacology. This compound belongs to a class of flavonoids known for their diverse therapeutic properties, including antibacterial, anticancer, and anti-inflammatory effects. This article synthesizes the available research on the biological activity of this compound, focusing on its mechanisms of action and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chromone backbone with specific substitutions that enhance its biological activity. The structural formula is represented as:

C21H20O4\text{C}_{21}\text{H}_{20}\text{O}_{4}

This compound features a phenoxy group and an allyloxy substituent, which are critical for its bioactivity.

Antibacterial Activity

Research indicates that flavonoids, including chromone derivatives, possess significant antibacterial properties. A study highlighted that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), ranging from 0.5 to 2.0 μg/mL . The presence of hydroxyl groups at specific positions on the chromone ring has been correlated with enhanced antibacterial activity.

Table 1: Antibacterial Activity of Chromone Derivatives

Compound NameMIC (μg/mL)Target Bacteria
This compoundTBDMRSA
Chalcone Derivative A0.5 - 2.0MRSA
Chalcone Derivative BTBDE. coli

Anticancer Mechanisms

Flavonoids are recognized for their anticancer properties, and this compound is no exception. Studies have demonstrated that compounds with a similar structure can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds like this chromone derivative have shown the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) by modulating cell cycle progression.
  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways, leading to increased rates of programmed cell death in tumor cells .
  • Antioxidant Activity : The antioxidant properties of flavonoids contribute to their anticancer effects by reducing oxidative stress within cells, which is a contributing factor in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of flavonoids is well-documented. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can reduce inflammation-related conditions and may have implications for diseases such as arthritis and cardiovascular disorders.

Case Studies

A notable case study involved the evaluation of various chromone derivatives, including this compound, for their biological activities:

  • Study on Antimicrobial Effects : In vitro studies showed that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Evaluation in Cancer Models : Animal models treated with this chromone derivative exhibited reduced tumor growth rates compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Q. How do substituent modifications at the 3- and 7-positions influence biological activity?

  • Answer : Table 1: Substituent-Bioactivity Relationships
PositionSubstituentBioactivity TrendReference
3PhenoxyBaseline cytotoxicity (IC₅₀ ~20 µM)
34-Fluorophenoxy2× increase in antimicrobial
72-MethylallyloxyEnhanced solubility (logS −4.2)
7MethoxyReduced metabolic stability

Q. What experimental designs mitigate synthetic byproducts (e.g., halogen retention, ester hydrolysis)?

  • Answer :
  • Halogen Retention : Use anhydrous conditions and scavengers (e.g., AgNO₃) to trap residual halides .
  • Ester Stability : Avoid aqueous workup for acid-sensitive intermediates; employ tert-butyl esters as protecting groups .
  • Byproduct Monitoring : LC-MS tracks impurities (e.g., de-allylated products) with C18 reverse-phase columns .

Methodological Notes

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for solution) remains the gold standard for small-molecule structures. WinGX integrates tools for data visualization and validation .
  • Bioactivity Assays : Standardize protocols using MIC (microbroth dilution for antimicrobial) and MTT (for cytotoxicity) with positive controls (e.g., doxorubicin for cancer cell lines) .

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